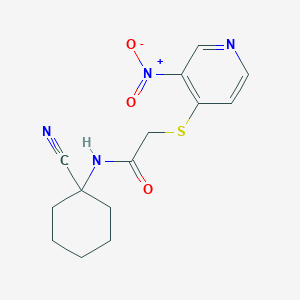
N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
One study elaborated on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, targeting use as antimicrobial agents. This research outlined a versatile approach for creating 2-pyridone, chromene, and hydrazone derivatives, among others, through reactions involving cyanoacetamide. These compounds demonstrated promising in vitro antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).
Complexation of Palladium
Another study focused on aqueous complexation of palladium to prevent its precipitation and extraction in group actinide extraction systems. This research identified water-soluble complexing agents capable of stabilizing palladium in acidic conditions, thus preventing its undesired precipitation and extraction during the GANEX (Group Actinide Extraction) process. The findings have significant implications for enhancing the efficiency and selectivity of actinide extraction processes in nuclear waste management (Aneheim et al., 2012).
Heterocyclic Compound Synthesis
Further research detailed the synthesis of various heterocyclic derivatives, such as thioxohydropyridine and alkylthiopyridine, through reactions involving cyanothioacetamide. These studies provide insights into the structural elucidation and potential applications of these compounds in medicinal chemistry, showcasing their versatility and utility in synthesizing compounds with potential biological activity (Attaby et al., 2002).
Crystal Structure Analysis
Research on the crystal structure of related compounds, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, has provided valuable information on the molecular architecture of sulfonamide derivatives. These studies contribute to our understanding of the structural aspects that underpin the biological activity of sulfonamides, offering a foundation for the development of new antibacterial agents (Cai et al., 2009).
Metabolic Studies
Metabolic studies of related neonicotinoids have elucidated their biodegradation pathways, revealing the role of molecular substituents in facilitating metabolism in organisms. This research is crucial for understanding the environmental fate and toxicological profile of these compounds, guiding the development of insecticides with improved safety and efficacy profiles (Casida, 2018).
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c15-10-14(5-2-1-3-6-14)17-13(19)9-22-12-4-7-16-8-11(12)18(20)21/h4,7-8H,1-3,5-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCSCWFKBCECCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=C(C=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

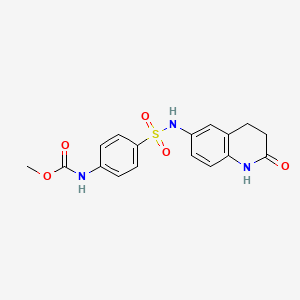
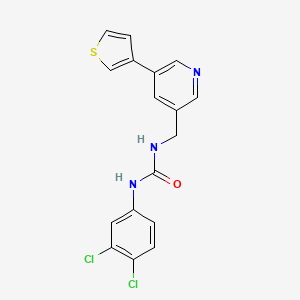
![4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2728192.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2728194.png)
![N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2728199.png)

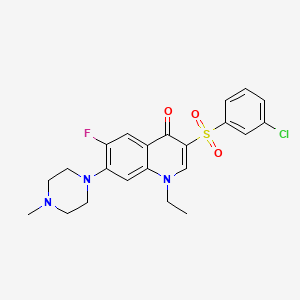
![N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2728204.png)

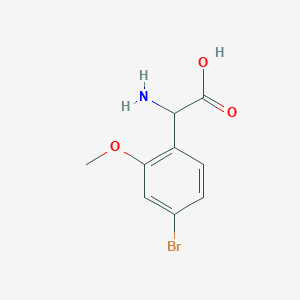
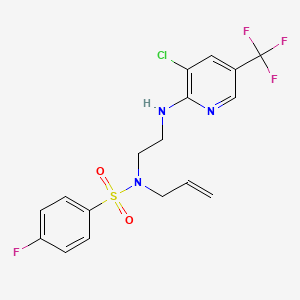
![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2728209.png)
![N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2728210.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2728212.png)